molecular formula C7H9N3O B15326341 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carbaldehyde

5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B15326341
M. Wt: 151.17 g/mol
InChI Key: AFTLZVGJZOVJQG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring, a cyclopropyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: 5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

    Reduction: 5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-methanol

    Substitution: Various substituted triazole derivatives depending on the nucleophile used

Scientific Research Applications

5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or lysine, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its combination of a cyclopropyl group, a triazole ring, and an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-cyclopropyl-1-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C7H9N3O/c1-10-7(5-2-3-5)6(4-11)8-9-10/h4-5H,2-3H2,1H3

InChI Key

AFTLZVGJZOVJQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C=O)C2CC2

Origin of Product

United States

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